molecular formula C10H9IN2O B1411371 3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1597421-47-0

3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1411371
CAS No.: 1597421-47-0
M. Wt: 300.1 g/mol
InChI Key: YVSFBTGTWKGCFC-UHFFFAOYSA-N
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Description

3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine (CAS: 1597421-47-0) is a halogenated heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core. This scaffold is characterized by a fused bicyclic system with nitrogen atoms at positions 1 and 3 of the pyridine ring. The iodine substituent at position 3 enhances its utility in cross-coupling reactions, while the oxetan-3-yl group at position 1 serves as a bioisostere, improving metabolic stability and solubility compared to bulkier alkyl substituents . Its molecular formula is C₁₀H₉IN₂O, with a molecular weight of 300.10 g/mol. This compound is primarily employed in medicinal chemistry as a building block for kinase inhibitors and antiproliferative agents .

Properties

IUPAC Name

3-iodo-1-(oxetan-3-yl)pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O/c11-9-4-13(7-5-14-6-7)10-1-2-12-3-8(9)10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSFBTGTWKGCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=C(C3=C2C=CN=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine typically involves the formation of the oxetane ring followed by the introduction of the iodine atom. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the oxetane ring can be formed through intramolecular cyclization reactions involving alcohols and alkenyl sulfonium ions in the presence of a photocatalyst and base under blue LED light .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.

    Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and bases. Conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted derivatives, while ring-opening reactions can produce linear or cyclic compounds with different functional groups.

Scientific Research Applications

3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design and development.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe or tool in studying biological processes and pathways, particularly those involving iodine-containing compounds.

Mechanism of Action

The mechanism of action of 3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring’s strain and the presence of the iodine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

N1-Substituent Modifications

Compound Name Substituent (N1) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine Oxetan-3-yl C₁₀H₉IN₂O 300.10 1597421-47-0 Enhanced solubility, c-Met inhibition
3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine Isopropyl C₁₀H₁₁IN₂ 286.12 1597421-43-6 Lower polarity, reduced metabolic stability
3-Iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine Tosyl C₁₄H₁₁IN₂O₂S 398.22 882562-73-4 Bulky substituent; reduced cell permeability

Key Findings :

  • The oxetan-3-yl group improves aqueous solubility compared to isopropyl, making the compound more suitable for oral bioavailability .
  • Tosyl-substituted derivatives exhibit higher molecular weights and reduced cellular uptake due to steric hindrance .

Halogen Substituent Variations

Compound Name Halogen (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Reactivity/Applications
This compound I (C3) C₁₀H₉IN₂O 300.10 1597421-47-0 Suzuki coupling, radioiodination
3-Bromo-1H-pyrrolo[3,2-b]pyridine Br (C3) C₇H₅BrN₂ 211.04 N/A Slower cross-coupling kinetics
5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine Cl (C5), I (C3) C₆H₃ClIN₃ 293.47 N/A Dual halogenation for selective binding

Key Findings :

  • Iodine at C3 enables efficient cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to bromine or chlorine .
  • Dual halogenation (e.g., Cl and I) enhances selectivity in kinase inhibition .

Core Scaffold Modifications

Pyrrolo[3,2-c]pyridine vs. Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Biological Activity
This compound Pyrrolo[3,2-c]pyridine C₁₀H₉IN₂O 300.10 1597421-47-0 c-Met inhibition (IC₅₀ ~50 nM)
3-Iodo-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine C₇H₅IN₂ 244.03 23616-57-1 Antiproliferative (IC₅₀ ~2 μM)
7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine Modified pyrrolo[3,2-b]pyridine C₇H₄ClIN₂ 278.48 N/A Kinase selectivity modulation

Key Findings :

  • Pyrrolo[3,2-c]pyridine derivatives exhibit higher potency against c-Met compared to pyrrolo[2,3-b]pyridine analogs .
  • Chlorine substitution at C7 in pyrrolo[3,2-b]pyridine enhances kinase selectivity .

Key Findings :

  • The oxetan-3-yl substituent in the target compound improves c-Met selectivity compared to trimethoxyphenyl analogs .

Biological Activity

3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

  • Molecular Formula : C₉H₈N₂O
  • Molecular Weight : 160.17 g/mol
  • CAS Number : 956003-24-0

The compound is believed to exert its biological effects primarily through inhibition of specific kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. The structural features of the pyrrolopyridine core are essential for its interaction with target proteins.

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit promising antitumor properties. A study evaluated various derivatives against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The most effective compound from this series showed an IC₅₀ value of 0.82 ± 0.08 μM against A549 cells, indicating potent cytotoxicity .

Kinase Inhibition

The compound has been identified as a selective inhibitor for c-Met kinase, which is implicated in tumor growth and metastasis. Inhibitory assays demonstrated that this compound could effectively reduce kinase activity, suggesting its potential as a therapeutic agent in targeted cancer therapies .

Study 1: Analgesic and Sedative Properties

A study focused on derivatives of pyrrolo[3,4-c]pyridine highlighted their analgesic and sedative effects. The compounds were tested using the "hot plate" and "writhing" tests, showing significant analgesic activity compared to standard analgesics like aspirin and morphine .

CompoundDose (mg/kg)Pain Reaction Time (s) ± SEM
Control09.57 ± 1.8
Compound A20027.48 ± 12.2
Compound B300105.1 ± 40.0

This study underscores the potential of pyrrolopyridine derivatives in pain management.

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various pyrrolopyridine derivatives to identify structural features that contribute to their biological activity. Modifications in the alkyl linker between the arylamine and cyclic imide moiety were found to significantly influence both analgesic and sedative properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
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3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine

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